tert-Butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate tert-Butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 865758-53-8
VCID: VC8302658
InChI: InChI=1S/C17H20BrNO4/c1-16(2,3)23-15(21)19-8-6-17(7-9-19)14(20)12-10-11(18)4-5-13(12)22-17/h4-5,10H,6-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=C(O2)C=CC(=C3)Br
Molecular Formula: C17H20BrNO4
Molecular Weight: 382.2 g/mol

tert-Butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate

CAS No.: 865758-53-8

Cat. No.: VC8302658

Molecular Formula: C17H20BrNO4

Molecular Weight: 382.2 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate - 865758-53-8

Specification

CAS No. 865758-53-8
Molecular Formula C17H20BrNO4
Molecular Weight 382.2 g/mol
IUPAC Name tert-butyl 5-bromo-3-oxospiro[1-benzofuran-2,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C17H20BrNO4/c1-16(2,3)23-15(21)19-8-6-17(7-9-19)14(20)12-10-11(18)4-5-13(12)22-17/h4-5,10H,6-9H2,1-3H3
Standard InChI Key ATIBBPKUCAOPIA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=C(O2)C=CC(=C3)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=C(O2)C=CC(=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

The core structure of tert-butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate features a spirocyclic system where the benzofuran and piperidine rings share a single tetrahedral carbon atom. This arrangement imposes significant steric constraints, influencing both reactivity and conformational stability. The bromine atom at the 5-position of the benzofuran ring enhances electrophilic substitution potential, while the Boc group at the piperidine nitrogen ensures selective deprotection during multi-step syntheses .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H22BrNO3\text{C}_{17}\text{H}_{22}\text{BrNO}_3
Molecular Weight368.27 g/mol
SMILES NotationO=C(N1CCC2(CC1)COC3=CC=C(Br)C=C23)OC(C)(C)C
Storage Conditions2–8°C, dry, sealed
Hazard StatementsH315, H319, H335

Synthesis and Manufacturing Processes

The synthesis of tert-butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate is detailed in patent WO2009011653A1, which outlines a multi-step route involving Grignard reactions, copper-catalyzed couplings, and selective deprotection .

Key Synthetic Steps:

  • Grignard Reagent Formation: 2-Bromo-4-chloroanisole is treated with isopropylmagnesium chloride in tetrahydrofuran (THF) to generate a reactive intermediate.

  • Copper-Catalyzed Coupling: The Grignard reagent reacts with l-oxa-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester in the presence of copper(I) bromide dimethyl sulfide complex, forming the spirocyclic piperidine framework .

  • Deprotection and Functionalization: Hydrobromic acid in acetic acid selectively removes the Boc group, enabling further derivatization for target-oriented synthesis .

The process emphasizes scalability, with yields exceeding 80% in optimized batches. Critical parameters include temperature control (25–30°C during coupling) and solvent selection (THF for Grignard stability) .

TargetIndicationMechanism
5-HT1A_{1A} ReceptorDepression, AnxietyPartial Agonism
CCR1/CCR3Asthma, COPDChemokine Receptor Antagonism
D2_2 ReceptorSchizophreniaDopamine Modulation
Quantity (g)PriceLead Time
0.100$318.8310–20 days
0.250$477.1810–20 days
1.000$1,192.5210–20 days

Bulk purchases for industrial applications require direct negotiation with manufacturers .

Future Research Directions

Emerging applications include:

  • Oncology: Functionalization of the bromine site for targeted cancer therapies.

  • Neurodegeneration: Development of spirocyclic analogs to inhibit tau protein aggregation in Alzheimer’s disease.

  • Synthetic Methodology: Leveraging flow chemistry to improve the scalability of copper-catalyzed steps .

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